molecular formula C18H18F2N6O2S B6468972 6-[5-(3,5-difluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2640954-07-8

6-[5-(3,5-difluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6468972
CAS No.: 2640954-07-8
M. Wt: 420.4 g/mol
InChI Key: JXMZETCOBNXIJI-UHFFFAOYSA-N
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Description

6-[5-(3,5-difluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine is a synthetic compound with a complex structure that includes a sulfonyl group, difluorobenzene, and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(3,5-difluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine involves multiple steps, starting from commercially available precursors. Key steps typically include:

  • Formation of the pyrrolo[3,4-c]pyrrole core: : This can be achieved through cyclization reactions involving suitable starting materials, under conditions such as reflux with appropriate catalysts.

  • Introduction of the difluorobenzenesulfonyl group: : Typically, this involves a sulfonylation reaction, where a difluorobenzenesulfonyl chloride is reacted with the core structure under basic conditions.

  • Attachment of the purine moiety: : This step often requires coupling reactions, which might involve palladium-catalyzed cross-coupling or other similar methodologies.

Industrial Production Methods

While lab-scale synthesis is often intricate, scaling up for industrial production necessitates optimization of reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones under appropriate conditions.

  • Reduction: : Reduction might target the sulfonyl group or other parts of the molecule, leading to corresponding reduced forms.

  • Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly on the aromatic ring or the purine moiety.

Common Reagents and Conditions

  • Oxidation: : Agents like m-chloroperbenzoic acid (mCPBA) for sulfoxidation.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

  • Substitution: : Halogenated solvents and strong bases or acids, depending on the specific substitution desired.

Major Products Formed

  • Oxidation products: : Sulfoxides and sulfones.

  • Reduction products: : Amines or reduced aromatic rings.

  • Substitution products: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly those that act as enzyme inhibitors or have other biological activities.

Biology

It is often used in the study of enzyme-substrate interactions, helping to elucidate mechanisms of inhibition and binding.

Medicine

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as a precursor for the production of bioactive molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets, such as enzymes. It can inhibit enzyme activity by mimicking the natural substrate or by occupying the active site, preventing the enzyme from catalyzing its usual reaction. The pathways involved might include signaling cascades where the inhibition of one enzyme has downstream effects on other proteins and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-[5-(3,5-dichlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

  • 6-[5-(3,5-dibromobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

  • 6-[5-(3,5-difluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Uniqueness

The presence of the difluorobenzenesulfonyl group imparts distinct electronic properties, influencing both reactivity and binding affinity. Compared to its chlorinated or brominated analogs, the difluorinated version might exhibit different pharmacokinetics and pharmacodynamics, making it a unique candidate for drug development.

This compound's nuanced interplay of structural elements underpins its diverse applications, spanning from chemical synthesis to potential therapeutic use. Understanding its preparation, reactions, and mechanisms opens doors to innovative research and industrial opportunities.

Properties

IUPAC Name

6-[5-(3,5-difluorophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N6O2S/c1-24-10-23-16-17(24)21-9-22-18(16)25-5-11-7-26(8-12(11)6-25)29(27,28)15-3-13(19)2-14(20)4-15/h2-4,9-12H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMZETCOBNXIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)C5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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